5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a benzylidene substituent bearing a dimethylamino group at the para position. This compound is synthesized via a condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and 4-dimethylaminobenzaldehyde in ethanol or similar solvents . Its structure features a planar 1,3-dioxane ring fused with a conjugated benzylidene moiety, which contributes to its reactivity in cycloaddition and nucleophilic substitution reactions .
The dimethylamino group enhances electron-donating properties, influencing both the compound’s electronic profile and its applications in organic synthesis. For example, it reacts efficiently with thioamides to form heterocyclic products like 4-(4-(dimethylamino)phenyl)-7-phenyl-3-(phenylimino)-4,5-dihydro-3H-[1,2]dithiolo[3,4-b]pyridin-6(7H)-one, albeit in moderate yields .
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)9-10-5-7-11(8-6-10)16(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKGSPZKUCMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318525 | |
| Record name | NSC636664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-57-0 | |
| Record name | 5-[[4-(Dimethylamino)phenyl]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15795-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 332450 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC332450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC636664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-DIMETHYLAMINO-BENZYLIDENE)-2,2-DIMETHYL-(1,3)DIOXANE-4,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
The compound 5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₄H₁₅N₁O₃
- Molecular Weight: 245.28 g/mol
The compound features a dioxane ring structure which is essential for its biological activity. The dimethylamino group and the benzylidene moiety are critical for its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable investigation assessed its impact on HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma) cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 93.7 µM to 322.8 µM against these cancer cell lines, while showing a higher IC50 for normal cell lines .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 150 |
| BICR18 | 200 |
| U87 | 250 |
| Normal Cell | >300 |
The mechanisms underlying the cytotoxic effects of this compound appear to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate mitochondrial membrane potential, leading to cell death . Additionally, the presence of the dimethylamino group enhances its lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.
Antioxidant Activity
In addition to its cytotoxic properties, this compound has demonstrated antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models. This dual action—cytotoxicity against cancer cells coupled with antioxidant properties—positions it as a candidate for further development in cancer therapy .
Study 1: In Vivo Efficacy
A recent study assessed the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analyses revealed decreased proliferation markers and increased apoptosis within tumor tissues .
Study 2: Combination Therapy
Another investigation explored the potential of combining this compound with established chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxic effects against resistant cancer cell lines, suggesting a synergistic mechanism that warrants further exploration in clinical settings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of DMAB-Dioxane. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that DMAB-Dioxane effectively reduced the viability of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis via the mitochondrial pathway .
Table 1: Anticancer Activity of DMAB-Dioxane
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 20 | Cell cycle arrest |
Neuroprotective Effects
DMAB-Dioxane has also been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Synthesis of Polymeric Materials
DMAB-Dioxane serves as a building block for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Researchers have successfully incorporated DMAB-Dioxane into polymer matrices, leading to improved performance in applications such as coatings and composites .
Table 2: Properties of Polymers Synthesized with DMAB-Dioxane
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 30 |
| Epoxy Resin | 260 | 35 |
Analytical Chemistry
Fluorescent Probe Development
The unique structure of DMAB-Dioxane makes it suitable for developing fluorescent probes for detecting metal ions and biomolecules. Studies have shown that DMAB-Dioxane-based probes exhibit high selectivity and sensitivity towards specific ions, making them valuable tools in environmental monitoring and biomedical applications .
Case Study: Detection of Heavy Metals
In a recent case study, a DMAB-Dioxane-derived fluorescent probe was utilized to detect lead ions in water samples. The probe demonstrated a significant increase in fluorescence intensity upon binding with lead ions, allowing for accurate quantification at low concentrations .
Comparison with Similar Compounds
Substituent Variations in the Benzylidene Group
The benzylidene moiety in Meldrum’s acid derivatives can be modified to alter electronic, steric, and hydrogen-bonding properties. Below is a comparative analysis of key analogs:
Crystallographic and Hydrogen-Bonding Behavior
- Dimethylamino Derivative: The title compound exhibits a planar dioxane ring with a conjugated benzylidene system. Crystallographic studies of its diethylamino analog reveal a twisted boat conformation for the dioxane ring, with weak C–H⋯O interactions dominating packing .
- Hydroxy Derivative : Forms robust O–H⋯O hydrogen-bonded dimers (O⋯O distance: 2.79 Å), creating a stable supramolecular architecture .
- Methoxy Derivative: Lacks strong hydrogen-bond donors, leading to less ordered crystal structures compared to hydroxy analogs .
Q & A
Q. What are the standard safety protocols for handling 5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione during synthesis?
- Methodological Answer :
- PPE Requirements : Wear protective goggles, gloves, lab coats, and masks to avoid skin contact or inhalation of toxic fumes. Use fume hoods for reactions generating volatile byproducts.
- Waste Management : Segregate chemical waste (e.g., organic solvents, unreacted aldehydes) and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Measures : Immediate decontamination with water for skin exposure and ethanol for solvent spills.
Q. What are the common synthetic routes for preparing this compound?
- Methodological Answer :
- Condensation Reaction : React Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 4-(dimethylamino)benzaldehyde in acetic anhydride and catalytic sulfuric acid. Stir at 303 K for 2 hours, followed by slow crystallization in petroleum ether/ethyl acetate (4:1 v/v) .
- Yield Optimization : Use a 1:1 molar ratio of aldehyde to Meldrum’s acid. Monitor reaction completion via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the benzylidene proton (δ ~8.5 ppm) and carbonyl carbons (δ ~160–170 ppm).
- IR : Detect C=O stretching (~1750 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 5-[4-(Dimethylamino)benzylidene]-derivatives?
- Methodological Answer :
- Reactivity Modeling : Perform geometry optimizations at B3LYP/6-31G** level to study charge distribution on the benzylidene moiety.
- Transition-State Analysis : Calculate activation energies for nucleophilic attacks at the exocyclic double bond using Gaussian or ORCA software .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Methodological Answer :
- Conformational Analysis : Compare experimental bond lengths (e.g., C=O: ~1.20 Å) with DFT-optimized structures.
- Dynamic Effects : Use VT-NMR to assess temperature-dependent conformational changes (e.g., envelope vs. planar 1,3-dioxane ring) .
Q. What strategies are employed to design derivatives of this compound for biological activity studies?
- Methodological Answer :
- Structural Modifications :
- Amino Substitution : React with aqueous ammonia to replace thiomethyl groups, enhancing solubility for in vitro assays .
- Bioisosteres : Introduce sulfoxide or phosphonium moieties to mimic natural cofactors .
- Thermolysis Pathways : Convert to 4(1H)-quinolone derivatives via controlled heating (120°C, 2 h) for anticancer screening .
Q. What are recent advances in green synthesis methods for this compound?
- Methodological Answer :
- Solvent-Free Conditions : Use microwave-assisted synthesis (150 W, 80°C, 15 min) with silica-supported catalysts.
- Biocatalysis : Explore lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF₄]) to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
